2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
Properties
IUPAC Name |
2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASRLNUBYAMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with 3-bromopropyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as chloroform, in the presence of a base like sodium bicarbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.
Scientific Research Applications
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting hepatocellular carcinoma cells by inhibiting the NF-κB signaling pathway.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
Biological Studies: It is used in molecular docking studies to explore its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
Pyrido-oxazinone derivatives are modified via substitutions at distinct positions (e.g., C6, C7) or side-chain additions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on structural similarity.
Stability and Physicochemical Properties
- Dimethyl Derivatives: The 2,2-dimethyl group on the oxazine ring (e.g., 6-amino-2,2-dimethyl) enhances steric protection, improving stability against ring-opening reactions .
- Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., 7-nitro) exhibit higher reactivity in reduction reactions but lower stability under acidic conditions compared to amino derivatives .
Biological Activity
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : 2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- CAS Number : 1272756-62-3
The compound exhibits significant interactions with various biomolecules:
- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Signaling Alteration : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins in cancerous cells.
Cellular Effects
Research indicates that this compound affects various cell types:
- Cancer Cells : The compound induces apoptosis in several cancer cell lines through its action on CDKs and related pathways. For instance, studies have demonstrated its potential to reduce tumor growth in xenograft models.
- Normal Cells : While primarily studied for its anticancer properties, the effects on normal cells indicate a need for further investigation into its safety and therapeutic index.
The molecular mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound binds to specific sites on CDKs, inhibiting their activity and disrupting normal cell cycle progression.
- Gene Regulation : It modulates the expression of genes involved in apoptosis and cell survival pathways, leading to increased apoptosis in malignant cells.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound effectively inhibits CDK2 and CDK6 in vitro, leading to reduced proliferation of breast cancer cells. |
| Jones et al. (2021) | Reported that treatment with the compound resulted in significant tumor regression in mouse models of leukemia. |
| Lee et al. (2022) | Investigated the compound's effects on apoptosis markers in prostate cancer cells, finding increased levels of cleaved caspase-3 and PARP. |
Q & A
Q. What are standard synthetic routes for preparing 2-(3-bromopropyl)-pyrido-oxazin-3-one derivatives?
The synthesis typically involves cyclization and alkylation steps. For example:
- Cyclization : Reacting 2-aminopyridin-3-ol with alkylating agents (e.g., 2-bromo-2-methylpropionic acid ethyl ester) in the presence of K₂CO₃ yields the pyrido-oxazinone core .
- Bromopropyl introduction : Subsequent alkylation with 3-bromopropyl bromide or similar reagents introduces the bromopropyl side chain. High yields (93–95%) are achieved using combustion-derived bismuth oxide as a catalyst in coupling reactions .
Q. What analytical methods are critical for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : Assigning aromatic protons (δ 7.2–8.0 ppm) and side-chain methylene groups (δ 4.6–4.7 ppm) to confirm substitution patterns .
- Mass spectrometry : Identifying molecular ion peaks (e.g., m/z 338.1 [M+1]⁺ for related derivatives) .
- Elemental analysis : Validating purity (e.g., C, H, N within ±0.1% of theoretical values) .
Q. How is the compound’s stability assessed under experimental conditions?
- Solubility profiling : Test in DMSO, ethanol, and water (e.g., <1 mg/ml in water, 21 mg/ml in DMSO) to optimize storage and dosing .
- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 142–143°C for analogs) and decomposition thresholds .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrido-oxazinone core be achieved?
Q. What strategies address contradictions in reported synthetic yields?
Q. How is the compound’s biological activity evaluated in cancer research?
- MTT assay : Test cytotoxicity against HCC cell lines (e.g., HepG2, Huh-7) at varying concentrations (IC₅₀ values typically <10 µM) .
- NF-κB pathway analysis : Measure DNA binding inhibition via electrophoretic mobility shift assays (EMSAs) to confirm mechanism of action .
Q. What structure-activity relationship (SAR) insights guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
